molecular formula C20H17N3O3S B11516752 (7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11516752
M. Wt: 379.4 g/mol
InChI Key: CUTJTQJVZHFZKZ-ZDLGFXPLSA-N
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Description

(7Z)-3-(4-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes an acetylphenyl group and a hydroxylphenylmethylidene group attached to a thiazolotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(4-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazolotriazine core, followed by the introduction of the acetylphenyl and hydroxylphenylmethylidene groups under controlled conditions. Common reagents used in these reactions include acetic anhydride, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(4-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The acetyl and hydroxyl groups can undergo substitution reactions, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

(7Z)-3-(4-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (7Z)-3-(4-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazines: Compounds with similar core structures but different substituents.

    Phenylhydrazones: Compounds with similar functional groups but different core structures.

Uniqueness

(7Z)-3-(4-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(7Z)-3-(4-acetylphenyl)-7-[(2-hydroxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H17N3O3S/c1-13(24)14-6-8-16(9-7-14)22-11-21-20-23(12-22)19(26)18(27-20)10-15-4-2-3-5-17(15)25/h2-10,25H,11-12H2,1H3/b18-10-

InChI Key

CUTJTQJVZHFZKZ-ZDLGFXPLSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CC=C4O)/S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CC=C4O)S3

Origin of Product

United States

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